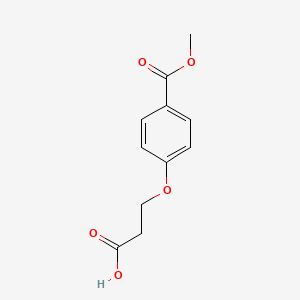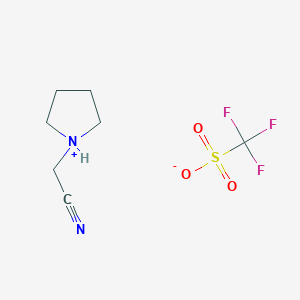
4-(Cyclopropylmethyl)-1,3-oxazolidin-2-one
Descripción general
Descripción
“4-(Cyclopropylmethyl)-1,3-oxazolidin-2-one” is a compound that contains a cyclopropyl group, which is a three-membered carbon ring, and an oxazolidinone group, which is a five-membered ring containing two oxygen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through metal-free synthetic routes . These methods often involve reactions with carbenes, ylids, and carbanions .Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry : The 1,3-oxazolidin-2-one nucleus is notable in synthetic organic chemistry. It has been used in the construction of a five-member ring, with a focus on mechanistic and stereochemical outcomes. The oxazolidinone ring is rare in natural product chemistry but is widely utilized in synthetic organic chemistry as chiral auxiliaries in asymmetric synthesis. Furthermore, oxazolidinones have applications as protective groups for the 1,2-aminoalcohol system (Zappia et al., 2007).
Environmental Applications : A methodology for chemical fixation of CO2 to form 4-Methylene-1,3-oxazolidin-2-ones has been developed. This represents an eco-friendly approach to using CO2, a significant aspect in environmental chemistry (Jingxiu Xu et al., 2011).
Pharmaceutical Research : Oxazolidinones, including 4-(Cyclopropylmethyl)-1,3-oxazolidin-2-one derivatives, have been evaluated for their antiproliferative activity against cancer cells. Certain derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis, indicating their potential in cancer therapy (Armentano et al., 2020).
Catalysis and Reaction Mechanisms : Research has focused on the synthesis of oxazolidin-2-one derivatives using various catalytic methods. These methods include palladium(0) complex catalysis and gold-catalyzed reactions, which are significant for creating derivatives important in asymmetric synthesis and biological applications (Larksarp & Alper, 1998; Lee et al., 2007).
Biological and Pharmacological Activity : Oxazolidinone derivatives have been designed and evaluated for various biological activities, such as antimicrobial properties. Some derivatives have shown effective antimicrobial activity against Gram-positive bacteria, highlighting their potential as drug candidates (Karaman et al., 2018).
Enzymatic Synthesis : The enzymatic synthesis of oxazolidin-2-one using 2-aminoalcohol and dimethyl carbonate has been explored, representing an innovative approach in the field of green chemistry. This research provides insights into the mechanism and kinetic modeling of the reactions involved (Yadav & Pawar, 2014).
Propiedades
IUPAC Name |
4-(cyclopropylmethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7-8-6(4-10-7)3-5-1-2-5/h5-6H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYMKGGFRIAKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2COC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



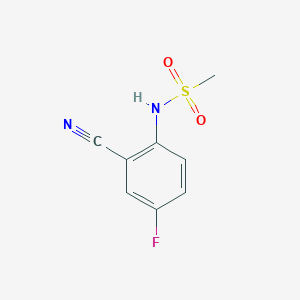
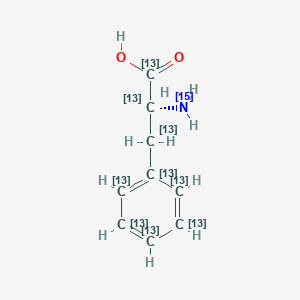


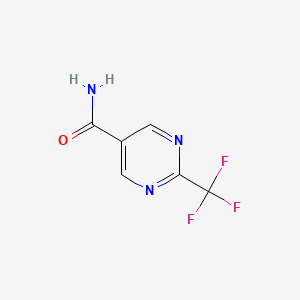
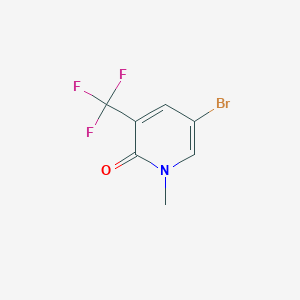
![tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1456407.png)
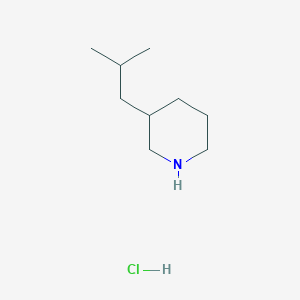
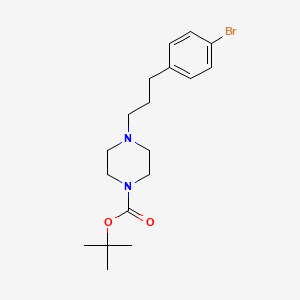
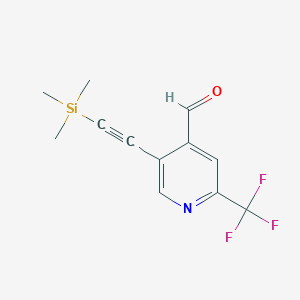
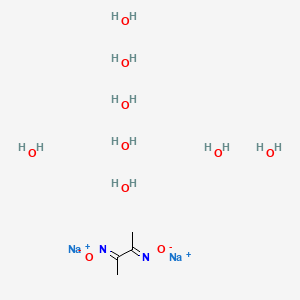
![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)
